molecular formula C10H14BrN3 B13752607 Debrisoquin hydrobromide CAS No. 1131-65-3

Debrisoquin hydrobromide

Cat. No.: B13752607
CAS No.: 1131-65-3
M. Wt: 256.14 g/mol
InChI Key: VTSAHPTZGHRJSO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Debrisoquin hydrobromide involves the reaction of 3,4-dihydroisoquinoline with cyanamide under specific conditions to form the intermediate 3,4-dihydroisoquinoline-2-carboximidamide. This intermediate is then treated with hydrobromic acid to yield this compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Debrisoquin hydrobromide undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include 4-hydroxydebrisoquine and other hydroxylated metabolites .

Mechanism of Action

Debrisoquin hydrobromide acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Comparison with Similar Compounds

Debrisoquin hydrobromide is similar to other adrenergic neuron-blocking drugs such as guanethidine and guanoxan. it is unique in its use for phenotyping the CYP2D6 enzyme . Other similar compounds include:

This compound’s uniqueness lies in its application in pharmacogenetics and its specific interaction with the CYP2D6 enzyme .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-2-ium-2-carboximidamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.BrH/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSAHPTZGHRJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+](CC2=CC=CC=C21)C(=N)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-65-3
Record name 2(1H)-Isoquinolinecarboximidamide, 3,4-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Debrisoquin hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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